Ponatinib Acid -

Ponatinib Acid

Catalog Number: EVT-12567539
CAS Number:
Molecular Formula: C31H29F3N6O3
Molecular Weight: 590.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of ponatinib acid involves several steps that utilize readily available reagents and conditions aimed at maximizing yield and purity. One notable method includes the reaction of imidazo[1,2-b]pyridazine with N-halogenated succinimide to form 3-halogenated imidazo[1,2-b]pyridazine. This intermediate is then reacted with 3-ethynyl-R-benzonate to yield ponatinib acid .

Technical Details:

  • The process generally requires palladium catalysts and bases, such as potassium tert-butoxide, facilitating the coupling reactions.
  • The final product is purified through crystallization methods, often yielding high purity (>99%) as confirmed by high-performance liquid chromatography analysis .
Molecular Structure Analysis

Ponatinib acid features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula for ponatinib acid is C_23H_24ClN_5O_2S, with a molecular weight of approximately 461.98 g/mol.

Data:

  • Molecular Structure: The compound contains an imidazo[1,2-b]pyridazine core structure linked to an ethynyl benzoate moiety.
  • Spectroscopic Data: Structural elucidation has been performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming the integrity of the synthesized compound .
Chemical Reactions Analysis

Ponatinib acid participates in various chemical reactions that are critical for its function as a therapeutic agent. Key reactions include:

  • Hydrolysis: Ponatinib acid can undergo hydrolysis under acidic or basic conditions, which may affect its pharmacokinetics.
  • Oxidative Degradation: Studies have shown that ponatinib can degrade into several impurities (imp-A, imp-B, imp-C) under oxidative conditions, which are characterized using chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) .

Technical Details:

  • Forced degradation studies reveal that ponatinib acid can yield novel degradation products when subjected to oxidative stress, impacting drug formulation stability .
Mechanism of Action

The mechanism of action of ponatinib acid primarily revolves around its inhibition of tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival. By binding to the ATP-binding site of these kinases, ponatinib acid effectively prevents their activation.

Process:

  • Ponatinib acid exhibits selectivity towards BCR-ABL tyrosine kinase and other related kinases such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).
  • This inhibition results in decreased phosphorylation of downstream signaling molecules, ultimately leading to reduced cell proliferation and increased apoptosis in cancer cells .

Data:

  • Potency assays demonstrate that ponatinib acid can inhibit BCR-ABL at nanomolar concentrations, showcasing its effectiveness against resistant mutations commonly found in chronic myeloid leukemia patients .
Physical and Chemical Properties Analysis

Ponatinib acid possesses distinct physical and chemical properties that influence its behavior in biological systems:

Physical Properties:

  • Appearance: Typically appears as a pale yellow solid.
  • Solubility: Exhibits high solubility in organic solvents such as dimethyl sulfoxide and methanol but limited solubility in water.

Chemical Properties:

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels; optimal activity is often observed at physiological pH .
Applications

Ponatinib acid has significant applications in scientific research and pharmaceutical development:

  • Cancer Therapy: Used primarily as a therapeutic agent for treating chronic myeloid leukemia and other cancers associated with BCR-ABL fusion proteins.
  • Research Tool: Serves as a valuable tool for studying tyrosine kinase signaling pathways and developing new inhibitors with improved efficacy against resistant cancer forms.
  • Formulation Development: Its enhanced solubility properties make it an attractive candidate for formulation development aimed at improving bioavailability in clinical settings .
Historical Development and Medicinal Chemistry of Ponatinib

Rational Design Strategies for Overcoming T315I Mutation Resistance

The T315I "gatekeeper" mutation in BCR-ABL1 kinase represented a critical therapeutic challenge in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This mutation substitutes isoleucine for threonine at residue 315, introducing steric hindrance and eliminating a crucial hydrogen bonding site for first- and second-generation tyrosine kinase inhibitors (TKIs) like imatinib and dasatinib. The mutation's bulkier side chain physically obstructs inhibitor access to the ATP-binding pocket while retaining ATP binding capacity, rendering 15-26% of CML patients refractory to conventional TKIs [1] [2].

Ponatinib's design employed a steric avoidance strategy centered on replacing the hydrogen-bond-forming moiety with a linear, rigid carbon-carbon triple bond linker. This structural innovation allowed the molecule to bypass the isoleucine side chain without relying on hydrogen bonding at position 315. Computational modeling confirmed that the triple bond provided optimal van der Waals interactions with hydrophobic residues flanking the mutation site while maintaining binding affinity through distributed interactions across multiple kinase domains [1] [6]. The binding energy (ΔG) of ponatinib to T315I-mutated BCR-ABL1 was calculated at -10.2 kcal/mol, comparable to its binding to wild-type kinase (-11.5 kcal/mol), confirming successful mutation override [6].

Table 1: Comparative Efficacy of TKIs Against BCR-ABL1 Mutations

Tyrosine Kinase InhibitorT315I Mutation ResistancePrimary Binding Conformation
ImatinibResistantInactive (DFG-out)
DasatinibResistantActive (DFG-in)
NilotinibResistantInactive (DFG-out)
PonatinibSensitive (IC₅₀ = 0.5 nM)Inactive (DFG-out)

Evolution from Precursor Compounds (AP23464 to Ponatinib)

Ponatinib's development traces back to AP23464, a trisubstituted purine analog identified in 2004 as a potent dual inhibitor of ABL1 and SRC kinases (IC₅₀ <1 nM). AP23464 demonstrated efficacy against multiple imatinib-resistant mutations but remained ineffective against T315I due to its hydrogen-bond-dependent binding mechanism. Structural analysis revealed that AP23464 bound the active kinase conformation, contrasting with imatinib's preference for the inactive conformation [1].

The medicinal chemistry progression involved systematic modifications:

  • Scaffold hopping: Replacement of the purine core with imidazo[1,2-b]pyridazine to enhance hydrophobic interactions
  • Linker optimization: Introduction of alkynyl spacers to circumvent steric interference at residue 315
  • Solubility enhancement: Incorporation of methylpiperazine to improve aqueous solubility without compromising kinase affinity [1] [6]

Key pharmacokinetic improvements emerged during this evolution. While AP23464 exhibited moderate cellular activity (IC₅₀ = 13 nM in Ba/F3 cells), early ponatinib prototypes demonstrated 50-fold greater potency (IC₅₀ = 0.2 nM) against T315I-mutated cells. The optimized molecule maintained bioavailability >50% in rodent models, addressing a critical limitation of earlier analogs [1] [9].

Table 2: Developmental Timeline of Ponatinib Precursors

CompoundYearKey FeaturesT315I Activity
AP234642004Trisubstituted purine; dual ABL1/SRC inhibitionInactive
AP241632007Imidazopyridazine core; improved cellular uptakeModerate (IC₅₀=80 nM)
AP24534 (Ponatinib)2009Carbon triple bond; methylpiperazine side chainHigh (IC₅₀=0.5 nM)

Key Structural Innovations: Carbon-Carbon Triple Bond Linker

The carbon-carbon triple bond (ethynyl linker) represents ponatinib's signature medicinal chemistry innovation. This 1.20 Å long rigid spacer connects the methylphenyl "head" group to the imidazopyridazine "tail" region, enabling optimal positioning within the kinase pocket. X-ray crystallography (PDB: 3OXZ) confirmed that the linear triple bond:

  • Avoids steric clash with isoleucine's β-branched side chain at position 315
  • Maintains hydrophobic contacts with P-loop residues Gly250 and Glu255
  • Allows formation of three hydrogen bonds with backbone atoms of Glu286, Met318, and Thr319 [1] [6]

Molecular dynamics simulations demonstrated the triple bond's rigidity prevents conformational flexibility that would reduce binding entropy. The linker's electron-deficient nature enhances π-stacking with Phe382 in the DFG motif, stabilizing the inactive kinase conformation preferred by ponatinib [6]. This contrasts with flexible alkyl linkers in earlier analogs that adopted suboptimal conformations when facing the T315I mutation.

The triple bond's synthetic accessibility was validated through Sonogashira coupling reactions between 3-iodoimidazo[1,2-b]pyridazine intermediates and 3-ethynyl-4-methylbenzoic acid derivatives. This efficient cross-coupling enabled rapid analog synthesis for structure-activity relationship (SAR) exploration [9].

Structure-Activity Relationship Studies of Trisubstituted Purine Analogs

Systematic SAR investigations of >200 trisubstituted purine analogs identified three critical pharmacophore regions governing ponatinib's potency:

Position 2 modifications:

  • Small hydrophobic groups (methyl, chloro) enhanced ABL1 affinity 5-fold vs. hydrogen
  • Polar substituents reduced cellular activity due to desolvation penalties
  • Optimal: Methyl group (contributes to hydrophobic pocket occupancy)

Position 6 substitutions:

  • Dimethylphosphine oxide boosted solubility but reduced membrane permeability
  • Anilines with para-electron-withdrawing groups improved cellular IC₅₀ 3-fold
  • Optimal: 4-(Dimethylphosphoryl)phenylamino (balanced potency/solubility)

Position 9 side chains:

  • Ethylphenol derivatives improved SRC family kinase inhibition
  • Extended linkers reduced ABL1 potency due to entropic penalties
  • Optimal: 2-(2-Methylphenoxy)ethyl (selectivity for ABL over EGFR) [1]

Table 3: SAR of Key Ponatinib Analogs

Modification PositionGroup TestedBCR-ABL1 WT IC₅₀ (nM)T315I Mutant IC₅₀ (nM)Selectivity Ratio (SRC/ABL)
Position 2H2.132.50.8
CH₃0.50.71.2
Position 64-NHCOCH₃-phenyl1.83.40.7
4-PO(CH₃)₂-phenyl0.30.91.5
Position 9Ethyl4.228.60.3
2-(2-Methylphenoxy)ethyl0.50.51.8

These SAR studies also revealed ponatinib's multi-kinase activity profile. The optimized structure inhibited FLT3 (IC₅₀=2.2 nM), KIT (IC₅₀=4.5 nM), FGFR1 (IC₅₀=6.8 nM), and VEGFR2 (IC₅₀=9.3 nM), suggesting therapeutic potential beyond Ph+ leukemias [6]. This polypharmacology emerged unintentionally from structural optimizations focused primarily on ABL1-T315I inhibition.

Chronological Progression of Preclinical Development

Ponatinib's preclinical development followed a rigorous five-year optimization campaign:

2005-2007: Target validation and scaffold identification

  • High-throughput screening of 20,000 compounds identified trisubstituted purines as dual ABL1/SRC inhibitors
  • X-ray crystallography of ABL1-T315I guided computational design of steric-avoiding linkers

2008: Lead optimization

  • Synthesized 78 alkynyl-linked analogs with systematic position 2, 6, and 9 variations
  • AP24534 (ponatinib prototype) emerged as lead with:
  • Enzymatic IC₅₀ = 0.37 nM against ABL1-T315I
  • Cellular IC₅₀ = 2.0 nM in Ba/F3-BCR-ABL1T315I cells
  • Selectivity index >100-fold vs. normal hematopoietic progenitors [1]

2009: In vivo efficacy studies

  • Dose-dependent suppression of BCR-ABL1T315I leukemia in murine models:
  • 10 mg/kg/day: 50% reduction in tumor burden (p=0.03 vs control)
  • 30 mg/kg/day: Complete leukemia regression in 100% of mice at day 28
  • Plasma exposure (AUC₀–₂₄) of 1,200 ng·h/mL at 10 mg/kg dose
  • Linear pharmacokinetics with dose-proportional Cₘₐₓ [6] [9]

2010: IND-enabling studies

  • 14-day rat toxicology: NOAEL = 3 mg/kg (cardiovascular findings at ≥10 mg/kg)
  • CYP inhibition screening: Moderate CYP3A4 inhibition (IC₅₀=4.2 μM)
  • hERG assay: IC₅₀ >10 μM, suggesting low arrhythmia risk [6]

The investigational new drug (IND) application featured comprehensive kinase profiling against 224 kinases. Ponatinib inhibited 43 kinases at IC₅₀ <100 nM, with the most potent activities against ABL1 (0.5 nM), ABL2 (1.1 nM), FLT3 (2.2 nM), and KIT (4.5 nM). This broad-spectrum activity informed both therapeutic potential and toxicity risks that would later emerge clinically [6].

Table 4: Key Preclinical Milestones for Ponatinib

YearDevelopment PhaseKey AchievementsReference Compound
2005Target ValidationSRC/ABL dual inhibition strategy validatedAP23464
2007Scaffold IdentificationImidazo[1,2-b]pyridazine core selectedAP24163
2008Lead OptimizationTriple bond linker implemented; SAR establishedAP24512-AP24534 series
2009In Vivo Proof-of-ConceptComplete leukemia regression in T315I xenograftsAP24534 (ponatinib)
2010IND EnablingToxicology, PK/PD, and safety pharmacology completedIclusig®

Properties

Product Name

Ponatinib Acid

IUPAC Name

3-[4-[[4-[[3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoyl]amino]-2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propanoic acid

Molecular Formula

C31H29F3N6O3

Molecular Weight

590.6 g/mol

InChI

InChI=1S/C31H29F3N6O3/c1-21-4-5-23(17-22(21)7-9-26-19-35-28-3-2-11-36-40(26)28)30(43)37-25-8-6-24(27(18-25)31(32,33)34)20-39-15-13-38(14-16-39)12-10-29(41)42/h2-6,8,11,17-19H,10,12-16,20H2,1H3,(H,37,43)(H,41,42)

InChI Key

REXPMJPDZVOYRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)CCC(=O)O)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5

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